molecular formula C19H17FN2O2S B2588228 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide CAS No. 301176-21-6

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2588228
CAS No.: 301176-21-6
M. Wt: 356.42
InChI Key: IRWPOPPVWJBSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide” is a chemical compound with the molecular formula C19H17FN2O2S . It has an average mass of 356.414 Da and a monoisotopic mass of 356.099487 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can include its state of matter at room temperature, color, solubility in various solvents, melting point, boiling point, and reactivity. Unfortunately, these specific details for “this compound” are not available in the current resources .

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptor (PBR)

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide and its derivatives have been studied extensively as potent radioligands for the peripheral benzodiazepine receptor (PBR). PBRs are implicated in various physiological processes, including inflammation, cell proliferation, and apoptosis. Radioligands targeting PBRs are valuable tools for neuroimaging, enabling the study of neuroinflammatory processes, brain tumors, and the peripheral nervous system's role in various diseases.

  • Zhang et al. (2003) synthesized and evaluated two positron-emitter labeled ligands, demonstrating high radioactivity in brain regions with high PBR density, indicating their potential in neuroimaging applications (Zhang et al., 2003).
  • Further studies by Zhang et al. (2005) developed deuterium-substituted analogues to reduce the in vivo metabolic rate of the non-deuterated compounds, enhancing the specificity and stability of these radioligands for neuroimaging purposes (Zhang et al., 2005).

Neuropharmacological Profile

The compounds have also been investigated for their neuropharmacological properties, particularly as selective agonists for PBR. These studies highlight the compounds' potential therapeutic applications, including anxiety and possibly other neurological disorders.

  • Okuyama et al. (1999) explored the receptor binding and behavioral profiles of N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide and its analogues, showing anxiolytic effects in animal models without affecting spontaneous locomotor activity. These findings suggest their potential as novel therapeutics for anxiety disorders (Okuyama et al., 1999).

Imaging Peripheral-type Benzodiazepine Receptors

The development of iodinated analogues for imaging PBR in vivo through radiolabeling techniques further underscores the versatility of these compounds in neuroimaging. These advancements facilitate the non-invasive study of PBR distribution and density in various neurological conditions.

  • A study by Zhang et al. (2007) focused on developing potent iodinated radioligands for PBR imaging, demonstrating significant in vivo binding to PBRs in mouse brain. Such imaging agents are critical for advancing our understanding of PBR's role in neurology and for developing targeted therapies (Zhang et al., 2007).

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-13-4-2-3-5-17(13)24-12-18(23)22-19-21-11-16(25-19)10-14-6-8-15(20)9-7-14/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWPOPPVWJBSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.